1-(6-Methoxypyridin-2-yl)ethanol
Description
1-(6-Methoxypyridin-2-yl)ethanol is a pyridine derivative featuring a methoxy group at the 6-position and an ethanol moiety at the 1-position of the pyridine ring. Its molecular formula is C₈H₁₁NO₂ (molecular weight: 153.18 g/mol). This compound is of interest in organic synthesis and pharmaceutical research due to its versatility as a building block for chiral amines, ketones, and other derivatives . For instance, it serves as a precursor in asymmetric hydrogenation to produce enantiomerically enriched amines, such as 1-(6-methoxypyridin-2-yl)ethan-1-amine, a key intermediate in drug development .
Properties
IUPAC Name |
1-(6-methoxypyridin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(10)7-4-3-5-8(9-7)11-2/h3-6,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPVRGLUSHTEFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925417-04-5 | |
| Record name | 1-(6-methoxypyridin-2-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-Methoxypyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 6-methoxypyridine with ethylene oxide in the presence of a base, such as sodium hydroxide, to yield the desired product. Another method involves the reduction of 1-(6-methoxypyridin-2-yl)ethanone using a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of 1-(6-Methoxypyridin-2-yl)ethanol may involve the continuous flow synthesis technique, which allows for better control over reaction conditions and higher yields. This method typically uses a fixed-bed reactor with a catalyst to facilitate the reaction between 6-methoxypyridine and ethylene oxide.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxypyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(6-methoxypyridin-2-yl)ethanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 1-(6-methoxypyridin-2-yl)ethane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in 1-(6-Methoxypyridin-2-yl)ethanol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, acids, and bases.
Major Products Formed
Oxidation: 1-(6-Methoxypyridin-2-yl)ethanone.
Reduction: 1-(6-Methoxypyridin-2-yl)ethane.
Substitution: Depending on the substituent introduced, various derivatives of 1-(6-Methoxypyridin-2-yl)ethanol can be formed.
Scientific Research Applications
1-(6-Methoxypyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
2-(6-Methoxypyridin-2-yl)ethanol (CAS 195819-17-1)
- Structure: Ethanol substituent at the 2-position of the pyridine ring.
- Molecular Formula: C₈H₁₁NO₂ (identical to the target compound).
- Key Differences: The positional isomerism alters electronic effects and steric hindrance. The 2-ethanol derivative may exhibit lower solubility in polar solvents due to reduced hydrogen-bonding capacity compared to the 1-isomer. This structural variation impacts reactivity in substitution or oxidation reactions .
1-(6-Methoxypyridin-3-yl)ethanol
- Structure: Methoxy group at the 6-position, ethanol at the 3-position.
- Synthesis: Prepared via oxidation of 1-(6-methoxypyridin-3-yl)ethanone using pyridinium dichromate .
Functional Group Variations
1-(6-Methoxypyridin-2-yl)ethan-1-amine
- Structure : Hydroxyl group replaced by an amine.
- Synthesis : Produced via asymmetric hydrogenation of 2-acetyl-6-methoxypyridine using Ru(OAc)₂{(S)-binap} and ammonium trifluoroacetate, achieving high enantioselectivity (e.g., 70.5% yield for the (S)-enantiomer) .
- Applications : Chiral amines are critical in pharmaceuticals; the amine derivative has enhanced basicity and hydrogen-bonding capacity compared to the alcohol.
2-Acetyl-6-methoxypyridine (1-(6-Methoxypyridin-2-yl)ethanone)
- Structure : Ketone derivative of the target compound.
- Reactivity: Less prone to nucleophilic substitution but participates in condensations (e.g., Knoevenagel reactions). The ketone’s electrophilic carbonyl group facilitates bond formation with nucleophiles like amines or hydrazines .
Substituent Effects
1-(6-Bromopyridin-2-yl)ethanol (CAS 139163-56-7)
- Structure : Bromine replaces the methoxy group.
- Molecular Weight : 214.03 g/mol (vs. 153.18 for the methoxy analog).
- Reactivity : Bromine’s electronegativity and leaving-group ability make this compound more reactive in SNAr (nucleophilic aromatic substitution) reactions. It is a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) .
(6-Methoxy-3-pyridinyl)methanol
- Structure: Methanol substituent at the 3-position of a 6-methoxypyridine.
- Physical Properties : Boiling point 258°C , density 1.155 g/mL , pKa ~13.42.
- Applications : Used in materials science for ligand synthesis; the 3-position substitution may reduce steric hindrance in coordination complexes compared to 2-substituted analogs .
Steric and Stereochemical Considerations
2-(6-Methyl-2-pyridyl)-1,1-diphenylethanol
- Structure: Bulky diphenyl groups on the ethanol carbon.
- Applications : Acts as a multidentate (N,O) ligand for transition metals (e.g., Ru, Os). The steric bulk enhances selectivity in catalytic reactions but reduces solubility in aqueous media .
Enantiomers of 1-(6-Methoxypyridin-2-yl)ethan-1-amine
Data Table: Key Properties of 1-(6-Methoxypyridin-2-yl)ethanol and Analogues
Biological Activity
1-(6-Methoxypyridin-2-yl)ethanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
1-(6-Methoxypyridin-2-yl)ethanol has the following chemical structure:
- Molecular Formula : CHNO\
- Molecular Weight : 165.19 g/mol
- CAS Number : 925417-04-5
This compound features a pyridine ring substituted with a methoxy group and an ethanol moiety, which contributes to its biological activity.
Research indicates that 1-(6-Methoxypyridin-2-yl)ethanol exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to effectively bind to bacterial enzymes, inhibiting their activity. This suggests potential applications as an antimicrobial agent.
- Neuroprotective Effects : Preliminary studies indicate that it may have neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
Antimicrobial Activity
1-(6-Methoxypyridin-2-yl)ethanol has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some common pathogens are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses promising antibacterial properties, warranting further investigation into its potential as a therapeutic agent.
Neuroprotective Effects
In studies assessing neuroprotective effects, 1-(6-Methoxypyridin-2-yl)ethanol was found to reduce neuronal cell death in models of oxidative stress. For instance, it was effective in preventing cell death induced by hydrogen peroxide in cultured neuronal cells. The protective effect was associated with increased levels of antioxidants and decreased markers of apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of 1-(6-Methoxypyridin-2-yl)ethanol:
- Antimicrobial Efficacy Study : A recent study tested the effectiveness of this compound against multidrug-resistant bacterial strains. The results highlighted its potential as an alternative treatment option in the face of rising antibiotic resistance.
- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of 1-(6-Methoxypyridin-2-yl)ethanol significantly improved cognitive function after induced oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's.
- Mechanistic Insights : Further research has focused on elucidating the molecular pathways involved in its neuroprotective effects, including the involvement of specific signaling pathways related to inflammation and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
